molecular formula C17H25N3O4 B5617636 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

Cat. No. B5617636
M. Wt: 335.4 g/mol
InChI Key: HNCIQLXPSXMDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in research. This compound is also known as CEP-1347 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of the enzyme c-Jun N-terminal kinase (JNK), which plays a role in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons. It can also increase the production of neurotrophic factors that promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide in lab experiments include its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. However, its limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide. These include further studies on its mechanism of action, its potential use in the treatment of other diseases, and the development of more efficient synthesis methods.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential use in research. It has been extensively studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 2,5-dimethoxybenzaldehyde, which is then reacted with 3-aminopropionitrile to form 3-(2,5-dimethoxyphenyl)propionitrile. This compound is then reduced to 3-(2,5-dimethoxyphenyl)propanol, which is subsequently reacted with piperidine-4-carboxylic acid to form the final product.

Scientific Research Applications

1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have neuroprotective effects and can help prevent the death of neurons.

properties

IUPAC Name

1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-23-13-3-4-15(24-2)14(11-13)19-16(21)7-10-20-8-5-12(6-9-20)17(18)22/h3-4,11-12H,5-10H2,1-2H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIQLXPSXMDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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